(1S,3s)-1-hydroxycyclobutane-1,3-dicarboxylic acid
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Overview
Description
(1S,3s)-1-hydroxycyclobutane-1,3-dicarboxylic acid is a cyclobutane derivative with two carboxylic acid groups and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3s)-1-hydroxycyclobutane-1,3-dicarboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the cyclization of a diester precursor using a strong base, followed by hydrolysis to yield the desired dicarboxylic acid. The reaction conditions often require careful control of temperature and pH to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(1S,3s)-1-hydroxycyclobutane-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of cyclobutane-1,3-dicarboxylic acid or cyclobutane-1,3-diketone.
Reduction: Formation of cyclobutane-1,3-dimethanol or cyclobutane-1,3-dialdehyde.
Substitution: Formation of cyclobutane-1,3-dicarboxylic acid derivatives with various substituents.
Scientific Research Applications
(1S,3s)-1-hydroxycyclobutane-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,3s)-1-hydroxycyclobutane-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For example, its hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the compound’s unique cyclobutane ring structure may influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane-1,3-dicarboxylic acid: Lacks the hydroxyl group, resulting in different reactivity and properties.
Cyclobutane-1,2-dicarboxylic acid: Has carboxylic acid groups at different positions, affecting its chemical behavior.
Cyclopentane-1,3-dicarboxylic acid: Contains an additional carbon in the ring, altering its steric and electronic properties.
Properties
IUPAC Name |
1-hydroxycyclobutane-1,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O5/c7-4(8)3-1-6(11,2-3)5(9)10/h3,11H,1-2H2,(H,7,8)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRRVOGSNSSIJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2228571-37-5 |
Source
|
Record name | rac-(1s,3s)-1-hydroxycyclobutane-1,3-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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